molecular formula C7H7Cl3Si B1584516 Benzyltrichlorosilane CAS No. 770-10-5

Benzyltrichlorosilane

Cat. No. B1584516
CAS RN: 770-10-5
M. Wt: 225.6 g/mol
InChI Key: GONOPSZTUGRENK-UHFFFAOYSA-N
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Description

Benzyltrichlorosilane is an organosilicon compound. It is a colorless liquid and its molecular formula is C7H7Cl3Si .


Molecular Structure Analysis

The molecular structure of Benzyltrichlorosilane consists of 7 Carbon atoms, 7 Hydrogen atoms, 3 Chlorine atoms, and 1 Silicon atom . It contains a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

Benzyltrichlorosilane has a molecular weight of 225.57 g/mol. It has a density of 1.28 g/mL and a boiling point of 213-214 °C (756 mmHg). The compound is sensitive and reacts rapidly with moisture, water, and protic solvents. Its refractive index is between 1.524 and 1.526 .

Scientific Research Applications

  • Pesticide Application

    • Field : Agriculture
    • Application : While the specific use of Benzyltrichlorosilane in pesticide application is not detailed in the sources I found, it’s possible that it could be used in the formulation of certain pesticides .
    • Method : Pesticides are typically applied to their biological targets (e.g., pest organism, crop, or other plant) using various methods such as spraying . The exact method of how Benzyltrichlorosilane would be used in this context is not specified in the sources I found.
    • Results : The use of pesticides can prevent diseases transmission by pests, increase food production by killing insects and pests in farmland, and protect the environment by controlling mold, weed, and algae growth .
  • Pharmaceutical Manufacturing

    • Field : Pharmaceutical Industry
    • Application : While the specific use of Benzyltrichlorosilane in pharmaceutical manufacturing is not detailed in the sources I found, it’s possible that it could be used in the synthesis of certain pharmaceuticals .
    • Method : The exact method of how Benzyltrichlorosilane would be used in this context is not specified in the sources I found .
    • Results : The use of Benzyltrichlorosilane in pharmaceutical manufacturing could potentially enable the synthesis of new pharmaceuticals or improve the efficiency of existing manufacturing processes .
  • Material Science

    • Field : Material Science
    • Application : Benzyltrichlorosilane could potentially be used in the synthesis of new materials .
    • Method : The exact method of how Benzyltrichlorosilane would be used in this context is not specified in the sources I found .
    • Results : The use of Benzyltrichlorosilane in material science could potentially lead to the development of new materials with unique properties .
  • Environmental Remediation

    • Field : Environmental Science
    • Application : While the specific use of Benzyltrichlorosilane in environmental remediation is not detailed in the sources I found, it’s possible that it could be used in the synthesis of certain nanoparticles or other materials that are used for environmental applications, such as water treatment, detection of persistent pollutants, and soil/water remediation .
    • Method : The exact method of how Benzyltrichlorosilane would be used in this context is not specified in the sources I found .
    • Results : The use of Benzyltrichlorosilane in environmental remediation could potentially lead to the development of new materials or methods for treating environmental pollutants .
  • Energy Storage

    • Field : Energy Technology
    • Application : While the specific use of Benzyltrichlorosilane in energy storage is not detailed in the sources I found, it’s possible that it could be used in the synthesis of certain materials that are used for energy storage applications, such as batteries, fuel cells, and supercapacitors .
    • Method : The exact method of how Benzyltrichlorosilane would be used in this context is not specified in the sources I found .
    • Results : The use of Benzyltrichlorosilane in energy storage could potentially lead to the development of new materials or methods for storing energy .
  • Electronics

    • Field : Electronics
    • Application : While the specific use of Benzyltrichlorosilane in electronics is not detailed in the sources I found, it’s possible that it could be used in the synthesis of certain materials that are used for electronic applications, such as aromatic polyimides .
    • Method : The exact method of how Benzyltrichlorosilane would be used in this context is not specified in the sources I found .
    • Results : The use of Benzyltrichlorosilane in electronics could potentially lead to the development of new materials or methods for electronic applications .

Safety And Hazards

Benzyltrichlorosilane is classified as corrosive. It causes severe skin burns and eye damage. It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. In case of contact, immediate medical attention is necessary .

properties

IUPAC Name

benzyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONOPSZTUGRENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061117
Record name Trichlorobenzylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltrichlorosilane

CAS RN

770-10-5
Record name [(Trichlorosilyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, ((trichlorosilyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [(trichlorosilyl)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichlorobenzylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyltrichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 0.95 g (7.5 mmol) of benzyl chloride, and 5.08 g (37.5 mmol) of trichlorosilane were reacted at 150° C. for 2 hrs. The resulting mixture was distilled to give 1.6 g of benzyltrichlorosilane (bp; 140-2° C./10 mmHg, yield; 96%).
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Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.051 g (0.5 mmol) of triethylamine, 0.63 g (5.0 mmol) of benzyl chloride, and 3.41 g (25.2 mmol) of trichlorosilane were reacted at 150° C. for 18 hrs. The resulting mixture was distilled to give 0.52 g of benzyltrichlorosilane (yield; 47%).
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Synthesis routes and methods IV

Procedure details

In the same apparatus and procedure as Example 1 above, 0.08 g (1.0 mmol) of pyridine, 0.63 g (5.0 mmol) of benzyl chloride, and 3.41 g (25.2 mmol) of trichlorosilane were reacted at 200° C. for 6 hrs. The resulting mixture was distilled to give 0.12 g of benzyltrichlorosilane (yield; 11%).
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Synthesis routes and methods V

Procedure details

In the same apparatus and procedure as Example 1 above, 0.116 g (1.0 mmol) of N,N,N′,N′-tetramethylethylenediamine, 0.63 g (5.0 mmol) of benzyl chloride, and 3.41 g (25.2 mmol) of trichlorosilane were reacted at 200° C. for 7 hrs. The resulting mixture was distilled to give 0.57 g of benzyltrichlorosilane (yield; 52%).
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0.63 g
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3.41 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyltrichlorosilane
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Benzyltrichlorosilane
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Benzyltrichlorosilane
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Benzyltrichlorosilane
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Benzyltrichlorosilane
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Benzyltrichlorosilane

Citations

For This Compound
130
Citations
JM GAUL - 1970 - search.proquest.com
… Also, it had been pointed out earlier that the benzyltrichlorosilane (III) can readily arise from the reduction of bis (trichlorosilyl) toluene by tri-n-propylamine hydrochloride and catalytic …
Number of citations: 2 search.proquest.com
HH ANDERSON, LR GREBE - The Journal of Organic Chemistry, 1961 - ACS Publications
Bromination of benzylsilane proves somewhat complicated: A deficiency of mercuric bromide furnishes benzylbromo-silane; in the dark at 0 two moles of bromine per mole of …
Number of citations: 7 pubs.acs.org
LV Zhilitskaya, NK Yarosh, NO Yarosh… - Russian Journal of …, 2008 - Springer
… benzylsilanes were synthesized by the reaction of benzylmagnesium halides with dialkyl(ethynyl)fluorosilanes and of benzyldichloro(hydrocarbyl) silane and benzyltrichlorosilane with …
Number of citations: 3 link.springer.com
J Včelák, V Chvalovský - Collection of Czechoslovak Chemical …, 1972 - cccc.uochb.cas.cz
… Benzyltrichlorosilane was prepared by Grignard reaction from silicon tetrachloride and benzyl chloride, … After extraction of the salts and fractional distillation, ' benzyltrichlorosilane was …
Number of citations: 1 cccc.uochb.cas.cz
LH Sommer, FC Whitmore - Journal of the American Chemical …, 1946 - ACS Publications
… Titration of a-chlorobenzyltrichlorosilane attacked only the Si—Cl bonds. … obtained 75 g., 0.3mole, of unreacted benzyltrichlorosilane and 43 g., 0.17 mole, of -chlorobenzyltrichlorosilane…
Number of citations: 134 pubs.acs.org
EA Chernyshev, NG Tolstikova - Bulletin of the Academy of Sciences of …, 1960 - Springer
… only 2.84 times more active than benzyltrichlorosilane. In our opinion the increased reactivity of … times faster than benzyltrichlorosilane. For final confirmation we brominated the following …
Number of citations: 3 link.springer.com
J Včelák, V Bažant, V Chvalovský - Collection of Czechoslovak …, 1970 - cccc.uochb.cas.cz
… Whereas the benzene ring of phenyltrichlorosilane is so deactivated as to resist chlorination in the absence of a catalyst even at 170-180C, benzyltrichlorosilane reacts with chlorine at …
Number of citations: 3 cccc.uochb.cas.cz
RA Benkeser, GS Li, EC Mozdzen - Journal of Organometallic Chemistry, 1979 - Elsevier
… test this, both benzoxydichlorosilane and tribenzoxysilane were synthesized and each subjected to the reductive silylation procedure_ In both case good yields of benzyltrichlorosilane …
Number of citations: 27 www.sciencedirect.com
EA Chernyshev, NG Tolstikova - Bulletin of the Academy of Sciences of …, 1962 - Springer
… detecting the formation of benzyltrichlorosilane. … benzyltrichlorosilane (bp 214- 216~ n}~ 1.5248; yield 3%; the infrared spectrum of this compound and that of pure benzyltrichlorosilane …
Number of citations: 1 link.springer.com
AD Petrov, EA Chernyshev, ME Dolgaya - … in Organo-silicon Chemistry, 1949-1956 …, 1960
Number of citations: 0

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